Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core
An In-Depth Technical Guide to Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a key derivative, Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, providing a comprehensive overview for researchers and drug development professionals. We will delve into its essential physicochemical properties, explore robust synthetic methodologies with mechanistic rationale, discuss its spectroscopic signature, and illuminate its reactivity and strategic application as a versatile building block in the synthesis of novel therapeutic agents. This document serves as a technical resource, synthesizing field-proven insights to empower researchers in their drug discovery endeavors.
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, fused nitrogen-containing ring systems are of paramount importance due to their ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The pyrrolo[1,2-a]pyrazine nucleus is a prominent example, recognized for its prevalence in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The strategic functionalization of this core scaffold is a key objective in medicinal chemistry programs aimed at developing new drugs.[2]
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (CAS No. 153780-28-0) is a pivotal derivative of this family. The presence of the ethyl carboxylate group at the 3-position provides a versatile chemical handle for further molecular elaboration, making it an invaluable starting material and intermediate for the synthesis of more complex and potent drug candidates.[3][5] Understanding its synthesis, reactivity, and properties is therefore crucial for any research program leveraging this scaffold.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The essential identifiers and computed physicochemical properties for Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 153780-28-0 | [6][7][8] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [6] |
| Molecular Weight | 190.20 g/mol | [6][7] |
| IUPAC Name | ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | [7] |
| Canonical SMILES | CCOC(=O)C1=CN2C=CC=C2C=N1 | [7] |
| InChI Key | ZOBLABAFRMQDQS-UHFFFAOYSA-N | [7] |
| LogP | 0.938 | [7] |
| Purity | Typically available at ≥95-98% | [6][8] |
Synthesis and Mechanistic Considerations
The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through various strategies, often involving cyclization or cycloaddition reactions.[1] A prevalent and efficient method involves the reaction of an N-alkylated pyrrole intermediate with a suitable cyclizing agent.
One innovative approach involves a multi-component reaction using a substituted N-alkylated pyrrole, ethyl cyanoformate, and a nitrogen source like ammonium acetate.[5] In this strategy, ethyl cyanoformate uniquely serves as the source of the ethyl carboxylate group, forming a new C-C bond with an active methylene group on the pyrrole precursor. This transformation generates a 1,5-dicarbonyl intermediate which then undergoes a cyclization cascade with the nitrogen source to furnish the final pyrrolo[1,2-a]pyrazine ring system.[5]
The causality behind this choice of methodology lies in its efficiency and convergence. Multi-component reactions are highly valued in drug discovery for their ability to rapidly generate molecular complexity from simple starting materials in a single step, which is both time and resource-efficient.
Experimental Protocol: Illustrative Synthesis
The following is a generalized protocol based on established cyclization strategies for similar heterocyclic systems.[3][5]
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Step 1: Precursor Formation. An appropriately substituted N-alkylated pyrrole bearing an active methylene group is dissolved in a suitable aprotic solvent (e.g., DMF or Acetonitrile).
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Step 2: C-C Bond Formation. Ethyl cyanoformate and a non-nucleophilic base (e.g., DBU or NaH) are added to the solution at room temperature. The reaction is stirred for 2-4 hours until the formation of the 1,5-dicarbonyl precursor is complete, as monitored by TLC.
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Step 3: Cyclization. Ammonium acetate is added to the reaction mixture. The temperature is elevated to 70-80 °C and maintained for 6-12 hours. This step facilitates the intramolecular cyclocondensation to form the pyrazine ring.
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Step 4: Work-up and Purification. The reaction mixture is cooled, quenched with water, and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate.
This self-validating protocol relies on standard purification and analytical techniques (TLC, chromatography) to ensure the isolation of the target compound with high purity.
Synthesis Workflow Diagram
Caption: Generalized synthetic workflow for Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate.
Spectroscopic Characterization
While specific experimental data requires direct measurement, the structural features of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate allow for the confident prediction of its key spectroscopic signals. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Technique | Expected Observations |
| ¹H-NMR | - Ethyl Group: A triplet (3H) around 1.3-1.4 ppm and a quartet (2H) around 4.3-4.4 ppm. - Aromatic Protons: Multiple signals in the 7.0-9.0 ppm region corresponding to the protons on the fused pyrrole and pyrazine rings. |
| ¹³C-NMR | - Ester Carbonyl: A signal around 160-165 ppm. - Ethyl Group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic Carbons: Multiple signals in the 110-150 ppm range. |
| FT-IR | - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ (ester carbonyl). - C-O Stretch: A band around 1250 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region. |
| Mass Spec. | [M+H]⁺: Expected m/z of 191.08. |
Reactivity and Application in Drug Discovery
The true value of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate lies in its potential for chemical modification. The ester functionality and the heterocyclic core are both sites for further reactions.
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Ester Modification: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This is a classic strategy in medicinal chemistry to explore structure-activity relationships (SAR). Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
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Heterocyclic Core Functionalization: The aromatic rings of the pyrrolopyrazine system can undergo electrophilic substitution reactions, such as halogenation or nitration, although the regioselectivity would be dictated by the electron-donating and -withdrawing nature of the fused rings. These modifications can significantly modulate the compound's biological activity and pharmacokinetic properties.
This compound is a strategic starting point for accessing novel analogues for screening against various therapeutic targets. The pyrrolo[1,2-a]pyrazine scaffold has been identified in compounds acting as kinase inhibitors, and modulators of glutamate receptors, highlighting its therapeutic potential.[1][3]
Role as a Core Scaffold in Medicinal Chemistry
Caption: Strategic use of the title compound as a scaffold in drug discovery.
Conclusion
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutics based on the privileged pyrrolo[1,2-a]pyrazine scaffold. This guide has provided a technical foundation for its properties and synthesis, empowering researchers to confidently incorporate this valuable building block into their drug discovery pipelines.
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